molecular formula C12H10O4 B13692224 Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate

Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate

Cat. No.: B13692224
M. Wt: 218.20 g/mol
InChI Key: SIINUJWMHGFLTA-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Methyl-4-oxo-4H-chromene-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 2-methyl-4-oxochromene-6-carboxylate

InChI

InChI=1S/C12H10O4/c1-7-5-10(13)9-6-8(12(14)15-2)3-4-11(9)16-7/h3-6H,1-2H3

InChI Key

SIINUJWMHGFLTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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